molecular formula C12H14N2O2 B6295003 2-Isopropyl-3-methyl-5-nitro-1H-indole CAS No. 2411637-34-6

2-Isopropyl-3-methyl-5-nitro-1H-indole

Cat. No.: B6295003
CAS No.: 2411637-34-6
M. Wt: 218.25 g/mol
InChI Key: XNBFEAHEHJEAQU-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methyl-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 2-isopropyl-3-methylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-methyl-5-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the electron-donating groups.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

    Reduction: 2-Isopropyl-3-methyl-5-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the reagents used.

    Oxidation: Oxidized indole derivatives with additional functional groups.

Scientific Research Applications

2-Isopropyl-3-methyl-5-nitro-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s indole core makes it a valuable scaffold for designing new pharmaceuticals with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.

    Material Science: Its unique chemical properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

    2-Methyl-3-nitro-1H-indole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    5-Nitroindole: Lacks both the isopropyl and methyl groups, resulting in different physicochemical properties and applications.

    2-Isopropyl-5-nitro-1H-indole:

Uniqueness: 2-Isopropyl-3-methyl-5-nitro-1H-indole’s unique combination of substituents on the indole ring provides distinct chemical and biological properties that can be tailored for specific applications in research and industry. Its structural features enable selective interactions with molecular targets, making it a versatile compound for various scientific studies.

Properties

IUPAC Name

3-methyl-5-nitro-2-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBFEAHEHJEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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